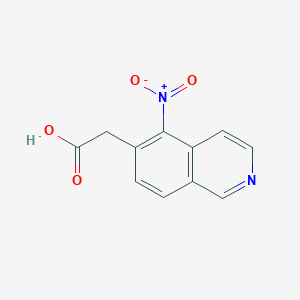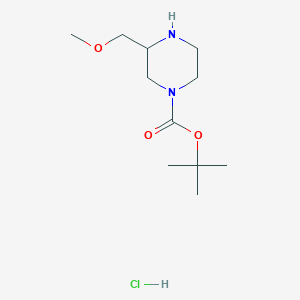
(5-Nitro-isoquinolin-6-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitro-isoquinolin-6-yl)-acetic acid is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a nitro group at the 5th position and an acetic acid moiety at the 6th position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-isoquinolin-6-yl)-acetic acid typically involves the nitration of isoquinoline followed by the introduction of the acetic acid moiety. One common method includes the following steps:
Nitration of Isoquinoline: Isoquinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5th position.
Introduction of Acetic Acid Moiety: The nitrated isoquinoline is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitro-isoquinolin-6-yl)-acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
Reduction: (5-Amino-isoquinolin-6-yl)-acetic acid.
Substitution: Various substituted isoquinoline derivatives.
Esterification: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
(5-Nitro-isoquinolin-6-yl)-acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms involving isoquinoline derivatives.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of (5-Nitro-isoquinolin-6-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Nitro-isoquinolin-6-yl)-propionic acid
- (5-Nitro-isoquinolin-6-yl)-butyric acid
Uniqueness
(5-Nitro-isoquinolin-6-yl)-acetic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an acetic acid moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H8N2O4 |
|---|---|
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
2-(5-nitroisoquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)5-7-1-2-8-6-12-4-3-9(8)11(7)13(16)17/h1-4,6H,5H2,(H,14,15) |
InChI-Schlüssel |
YSQNEBVMVZUDHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)


![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)

